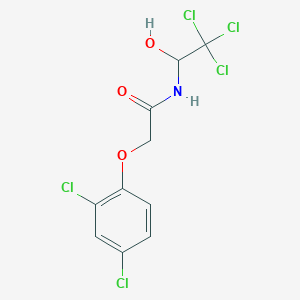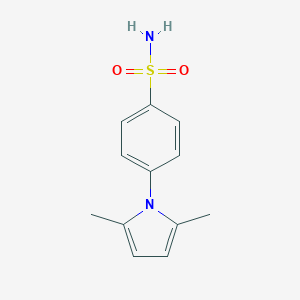
Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)-, also known as DMPA, is a synthetic compound that has been studied for its potential use in various scientific research applications. DMPA is a derivative of sulfonamide and contains a pyrrole ring that has been modified with methyl groups. This modification gives DMPA unique properties that make it a useful tool for researchers in the fields of biochemistry and pharmacology.
Wirkmechanismus
Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- works by binding to the active site of enzymes and blocking their activity. This binding is reversible, meaning that once Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- is removed, the enzyme can resume its normal activity.
Biochemische Und Physiologische Effekte
Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- has been shown to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the growth of certain cancer cells and to have anti-inflammatory properties. Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- has also been shown to have an effect on the central nervous system, with studies suggesting that it may have potential as a treatment for depression and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- in lab experiments is its specificity. Because it binds to the active site of enzymes, it can be used to selectively inhibit the activity of a particular enzyme without affecting others. However, one limitation of using Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- is that it can be difficult to obtain pure samples, which can affect the reliability of experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)-. One area of interest is its potential use as a treatment for cancer, either alone or in combination with other drugs. Additionally, researchers may continue to explore its potential as a treatment for neurological disorders such as depression and anxiety. Finally, further research may be conducted to optimize the synthesis of Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- and improve its purity for use in lab experiments.
Synthesemethoden
The synthesis of Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- involves the reaction of p-toluenesulfonyl chloride with 2,5-dimethylpyrrole in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)-.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- has been studied for its potential use in various scientific research applications. One area of interest is its ability to inhibit the activity of certain enzymes, such as carbonic anhydrase. This inhibition can have implications in the treatment of diseases such as glaucoma and epilepsy.
Eigenschaften
CAS-Nummer |
26165-69-5 |
|---|---|
Produktname |
Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- |
Molekularformel |
C12H14N2O2S |
Molekulargewicht |
250.32 g/mol |
IUPAC-Name |
4-(2,5-dimethylpyrrol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H14N2O2S/c1-9-3-4-10(2)14(9)11-5-7-12(8-6-11)17(13,15)16/h3-8H,1-2H3,(H2,13,15,16) |
InChI-Schlüssel |
STHWURXTZRCILS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C |
Kanonische SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C |
Andere CAS-Nummern |
26165-69-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



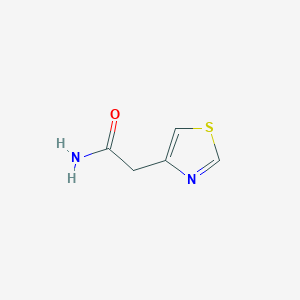
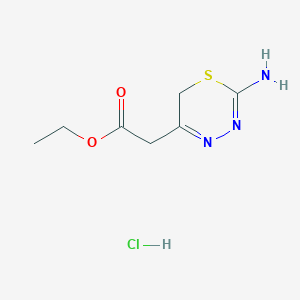
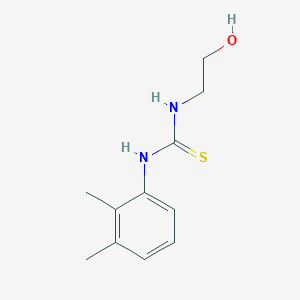
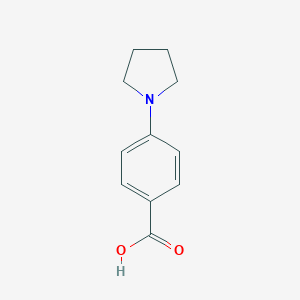
![2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B188278.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B188279.png)
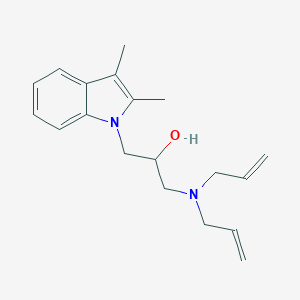
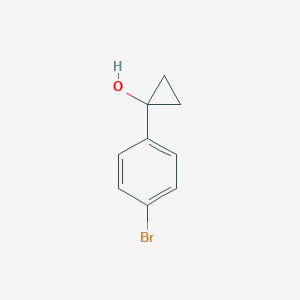
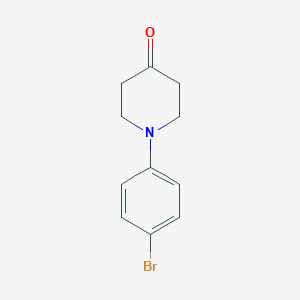
![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B188285.png)
![Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B188290.png)
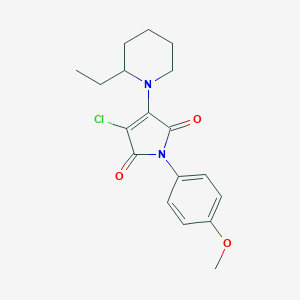
![3-allyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188294.png)
